3-Phenyl-3H-imidazo[4,5-b]pyridine
Overview
Description
3-Phenyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring, with a phenyl group attached to the imidazole ring. Imidazopyridines have gained significant attention due to their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of 3-Phenyl-3H-imidazo[4,5-b]pyridine are the Akt1 proteins . These proteins play a crucial role in numerous disease conditions, including cancer, inflammation, and disorders of the central nervous system .
Mode of Action
This compound interacts with its targets by inhibiting the activation of Akt and its downstream effector (p70S6) following oral dosing in mice . This interaction results in changes in the cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Biochemical Pathways
The compound influences many cellular pathways. For instance, it has been found to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation plays a significant role in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens.
Pharmacokinetics
In vivo studies have shown that the compound is effective at inhibiting the activation of akt and an additional downstream effector (p70s6) following oral dosing in mice . This suggests that the compound has good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to inhibit the activation of Akt and its downstream effector (p70S6) following oral dosing in mice . This inhibition can lead to changes in the cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction proceeds through a cyclization process to form the imidazopyridine core . The reaction conditions often include the use of phase transfer catalysis in a solid-liquid system, with reagents such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to a partially saturated form.
Substitution: The phenyl group and the imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenated derivatives for substitution reactions .
Major Products
The major products formed from these reactions include N-oxides, partially saturated imidazopyridines, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
3-Phenyl-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Similar in structure but with different substitution patterns, leading to varied biological activities.
Imidazo[1,5-a]pyridine: Another isomer with distinct pharmacological properties.
Imidazo[1,2-a]pyridine: Known for its use in various therapeutic agents such as zolpidem.
Uniqueness
3-Phenyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern and the presence of the phenyl group, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-phenylimidazo[4,5-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-5-10(6-3-1)15-9-14-11-7-4-8-13-12(11)15/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQWNWPWJSILEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2N=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416163 | |
Record name | 3-phenylimidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61532-33-0 | |
Record name | 3-phenylimidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60416163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenyl-3H-imidazo[4,5-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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